molecular formula C12H17N5O B1683949 6-(cyclohexylmethoxy)-9H-purin-2-amine CAS No. 161058-83-9

6-(cyclohexylmethoxy)-9H-purin-2-amine

Cat. No.: B1683949
CAS No.: 161058-83-9
M. Wt: 247.30 g/mol
InChI Key: MWGXGTJJAOZBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

NU2058 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

NU2058 exerts its effects by competitively inhibiting the ATP-binding pocket of CDK2 and CDK1. This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets of NU2058 include CDK2 and CDK1, and it interferes with the pathways involved in cell cycle regulation .

Biological Activity

6-(cyclohexylmethoxy)-9H-purin-2-amine has been studied for its biological activity. Studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes, such as cyclooxygenase, phosphodiesterase, and adenosine deaminase. It has also been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The use of 6-(cyclohexylmethoxy)-9H-purin-2-amine in laboratory experiments has several advantages. It is a non-toxic compound, and it has a wide range of biological activities. It is also relatively easy to synthesize and has a low cost. The main limitation of this compound is that it has a short half-life in the body, which limits its use in long-term studies.

Future Directions

The future directions for 6-(cyclohexylmethoxy)-9H-purin-2-amine research include:
1. Investigating the effects of this compound on various diseases, such as cancer, diabetes, and neurological disorders.
2. Developing this compound-based therapeutics for the treatment of various diseases.
3. Exploring the mechanisms of action of this compound and its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
4. Investigating the effects of this compound on various cell types, such as immune cells, cancer cells, and neurons.
5. Studying the effects of this compound on various biochemical pathways, such as the adenosine and dopamine pathways.
6. Exploring the potential of this compound as a prodrug for other therapeutic agents.
7. Investigating the effects of this compound on drug metabolism and drug-drug interactions.
8. Exploring the potential of this compound as a biomarker for various diseases.
9. Investigating the effects of this compound on gene expression and epigenetic changes.
10. Developing novel methods of synthesis for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU2058 involves the reaction of guanine with cyclohexylmethyl chloride under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for NU2058 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NU2058 primarily undergoes substitution reactions due to the presence of the guanine moiety. It can also participate in hydrogen bonding and other non-covalent interactions due to its structure.

Common Reagents and Conditions

    Substitution Reactions: NU2058 can react with various alkylating agents under basic conditions to form substituted derivatives.

    Hydrogen Bonding: The guanine moiety in NU2058 can form hydrogen bonds with complementary bases or other hydrogen bond donors/acceptors.

Major Products

The major products formed from reactions involving NU2058 are typically substituted guanine derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

NU2058 is unique in its structure and mode of inhibition compared to other CDK inhibitors. Some similar compounds include:

NU2058 stands out due to its specific binding characteristics and its potent inhibition of CDK2 and CDK1, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

6-(cyclohexylmethoxy)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGXGTJJAOZBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161058-83-9
Record name NU 2058
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Cyclohexylmethoxy)-3H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NU-2058
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(cyclohexylmethoxy)-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(cyclohexylmethoxy)-9H-purin-2-amine
Reactant of Route 3
Reactant of Route 3
6-(cyclohexylmethoxy)-9H-purin-2-amine
Reactant of Route 4
Reactant of Route 4
6-(cyclohexylmethoxy)-9H-purin-2-amine
Reactant of Route 5
Reactant of Route 5
6-(cyclohexylmethoxy)-9H-purin-2-amine
Reactant of Route 6
Reactant of Route 6
6-(cyclohexylmethoxy)-9H-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.